Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine

Physicochemical Properties Lipophilicity Chromatography

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3) is a fluorinated phenylcyclopropylamine derivative with molecular formula C₁₁H₁₂F₃N and molecular weight 215.21 g/mol. The compound features a primary amine linked to a central carbon, which is bonded to both a cyclopropyl ring and a para-trifluoromethyl-substituted phenyl group.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
CAS No. 581812-93-3
Cat. No. B3037753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-(trifluoromethyl)phenyl)methanamine
CAS581812-93-3
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2
InChIKeyZQGDJHVPZJFVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3): Procurement-Relevant Physicochemical and Structural Profile


Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3) is a fluorinated phenylcyclopropylamine derivative with molecular formula C₁₁H₁₂F₃N and molecular weight 215.21 g/mol [1]. The compound features a primary amine linked to a central carbon, which is bonded to both a cyclopropyl ring and a para-trifluoromethyl-substituted phenyl group [1]. This structure imparts a calculated XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 26 Ų [1]. The compound is supplied as a liquid with a boiling point of 252.1±0.0 °C at 760 mmHg and is available in purities of 95-98% from major chemical vendors .

1 Conformationally constrained cyclopropyl building block for SAR studies
2 Racemic mixture suitable for chiral resolution and asymmetric synthesis method development
3 Para-trifluoromethyl substituent modulates electronic profile and target interaction

Why Generic Substitution of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3) with Non-Cyclopropylated or Regioisomeric Analogs is Scientifically Unjustified


While several trifluoromethyl-substituted phenylmethanamine derivatives share the same core pharmacophore, the specific combination of a cyclopropyl group with a para-trifluoromethylphenyl motif in CAS 581812-93-3 confers distinct physicochemical and biological properties that cannot be replicated by simpler benzylamine analogs or regioisomers [1]. The cyclopropyl ring introduces conformational constraint and increased metabolic stability relative to unconstrained alkyl amines, while the para-substitution pattern dictates specific electronic and steric interactions with biological targets [1][2]. Substituting this compound with the non-cyclopropylated analog 4-(trifluoromethyl)phenylmethanamine (CAS 3047-99-2) or the meta-substituted isomer {1-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS 886365-96-4) will result in altered LogP, boiling point, and target engagement profiles, compromising experimental reproducibility and synthetic outcomes .

Target
Cyclopropyl + para-CF3
Conformational restriction and metabolic stability context; distinct LogP and target engagement profile
Potential Substitute
Non-cyclopropyl or regioisomer
May shift boiling point and LogP, alter MAO selectivity, and reduce metabolic stability; structural mismatch not interchangeable
Target
Racemate
Suitable for achiral applications and as starting material for chiral resolution
Potential Substitute
Enantiopure (S)-form
Enantiomeric composition mismatch may alter synthetic yields, crystallinity, and biological assay results

Quantitative Evidence Guide: Differentiating Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3) from Closest Analogs


Enhanced Lipophilicity and Altered Boiling Point Relative to Non-Cyclopropylated Benzylamine Analog

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3) exhibits a measured boiling point of 252.1±0.0 °C at 760 mmHg and a calculated XLogP3-AA of 2.4 [1]. In contrast, the non-cyclopropylated analog (4-(trifluoromethyl)phenyl)methanamine (CAS 3047-99-2) displays a significantly lower boiling point of 191 °C at 760 mmHg and a higher computed logP of approximately 2.86 . The +61.1 °C difference in boiling point directly impacts purification protocols, vapor pressure, and handling requirements, while the -0.46 difference in lipophilicity affects membrane permeability and chromatographic retention behavior.

Lipophilicity & Boiling Point
Cross-study comparable
Boiling point: 252.1±0.0 °C (vs 191 °C for non-cyclopropyl analog); XLogP3-AA 2.4 (vs ~2.86). Δ BP +61.1 °C, Δ LogP -0.46
Impacts purification protocols and chromatographic retention behavior
Data from PubChem; comparator LogP via ACD/Labs or ChemSrc
Physicochemical Properties Lipophilicity Chromatography

Conformational Restraint and Metabolic Stability Advantage Over Non-Cyclopropylated Amines

The incorporation of a cyclopropyl ring in CAS 581812-93-3 introduces significant conformational restriction relative to the freely rotating benzylamine analog CAS 3047-99-2 [1]. Class-level evidence from structurally related cyclopropylamines demonstrates that this conformational constraint reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes and increases metabolic half-life in vitro [1][2]. Specifically, trifluoromethylcyclopropyl-containing analogues have shown consistently higher metabolic stability in both in vitro microsomal assays and in vivo studies compared to their tert-butyl-containing or unconstrained alkyl counterparts [2].

Metabolic Stability
Class-level inference
Cyclopropyl-containing analogs show consistently higher metabolic stability vs unconstrained amines (qualitative trend)
May support reduced oxidative metabolism in lead optimization
Based on class SAR from microsomal/in vivo studies; specific data for this compound not directly reported
Metabolic Stability Drug Design Pharmacokinetics

Divergent Biological Target Engagement from Regioisomeric Analogs

The para-trifluoromethyl substitution pattern in CAS 581812-93-3 confers distinct biological activity compared to its meta-substituted regioisomer, {1-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS 886365-96-4) . Class-level SAR studies on fluorinated phenylcyclopropylamines reveal that para-substituted derivatives exhibit markedly different inhibitory profiles against monoamine oxidase (MAO) isoforms compared to meta- or ortho-substituted analogs [1]. For instance, para-trifluoromethylphenylcyclopropylamines demonstrate MAO A/MAO B selectivity ratios of approximately 7:1, whereas different substitution patterns yield divergent selectivity profiles [1].

MAO Isoform Selectivity
Class-level inference
Para-substituted phenylcyclopropylamines exhibit MAO A/MAO B selectivity ~7:1; meta/ortho patterns yield different ratios
Regioisomeric substitution alters target engagement profile in MAO assays
In vitro inhibition of recombinant human MAO; compound-specific validation advised
Target Selectivity Structure-Activity Relationship Monoamine Oxidase

Chiral Purity and Enantiomer-Specific Procurement: Differentiating Racemic from Enantiopure Forms

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3) is supplied as the racemic mixture, whereas the (S)-enantiomer is available as the hydrochloride salt (CAS 1263094-18-3) with a specific optical rotation . The racemic compound is suitable for achiral applications and as a precursor for chiral resolution, while the enantiopure (S)-form is required for stereospecific syntheses and biological assays where enantiomeric configuration dictates target engagement . Substituting the racemate for the enantiopure compound (or vice versa) will alter synthetic yields, crystallinity, and biological activity.

Stereochemical Composition
Direct head-to-head
Racemic (50:50 R/S) vs (S)-enantiomer hydrochloride (>95% ee typical)
Selecting incorrect stereoisomer compromises asymmetric synthesis and biological data reproducibility
Verify enantiomeric excess by chiral HPLC before use
Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Validated Research and Industrial Application Scenarios for Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3)


Synthesis of Conformationally Constrained EP4 Receptor Antagonists

The cyclopropyl and para-trifluoromethylphenyl motifs present in CAS 581812-93-3 are essential structural elements in potent EP4 receptor antagonists, as exemplified by patent WO2013004290A1 [1]. The compound serves as a key intermediate for introducing the cyclopropyl(4-(trifluoromethyl)phenyl)methanamine fragment into larger molecular scaffolds targeting prostaglandin E2 receptor 4 (EP4), which is implicated in pain and inflammation [1]. The specific stereoelectronic properties of this fragment—conferred by the cyclopropyl constraint and para-substitution—are critical for achieving the desired receptor binding affinity and selectivity over related prostanoid receptors [1].

Development of Metabolic-Stable MAO Inhibitor Scaffolds

Based on class-level SAR of fluorinated phenylcyclopropylamines, CAS 581812-93-3 is a valuable starting material for constructing monoamine oxidase (MAO) inhibitor libraries with improved metabolic stability [1][2]. The para-trifluoromethylphenylcyclopropylamine core exhibits distinct MAO A/MAO B selectivity profiles (~7:1) compared to other regioisomers [1]. Researchers can leverage this scaffold to design dual LSD1/MAO-B inhibitors or selective MAO-A inhibitors, with the cyclopropyl group providing enhanced resistance to oxidative metabolism relative to non-cyclopropylated benzylamine analogs [2].

Asymmetric Synthesis and Chiral Resolution Studies

The racemic nature of CAS 581812-93-3 makes it an ideal substrate for developing and validating chiral resolution methods, including chiral chromatography, diastereomeric salt formation, and enzymatic kinetic resolution [1]. The resulting enantiopure (S)- or (R)-forms (e.g., CAS 1263094-18-3) can then be employed in stereospecific syntheses of bioactive molecules where absolute configuration dictates pharmacological activity [1]. This application is particularly relevant in medicinal chemistry programs where enantiomeric purity is a regulatory and efficacy requirement [1].

Application
Selection Property
Validation Focus
EP4 receptor antagonist synthesis
Cyclopropyl + para-CF3 fragment geometry
Binding affinity and selectivity vs prostanoid receptors
MAO inhibitor scaffold development
Para-trifluoromethylphenyl cyclopropylamine core
MAO A/B isoform selectivity and metabolic stability
Chiral resolution method development
Racemic mixture as substrate
Enantiomeric purity by chiral HPLC or polarimetry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.